molecular formula C10H12ClNO2 B1333026 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone CAS No. 750611-31-5

1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone

Cat. No.: B1333026
CAS No.: 750611-31-5
M. Wt: 213.66 g/mol
InChI Key: FAWXPXHWQQPVFU-UHFFFAOYSA-N
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Description

1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone typically involves the chlorination of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-ethanone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyrrole derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone involves its interaction with specific molecular targets and pathways. The chloro group can undergo nucleophilic substitution, leading to the formation of various biologically active derivatives. These derivatives can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: The presence of the chloro group allows for selective nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-5-9(7(3)13)6(2)12-10(5)8(14)4-11/h12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWXPXHWQQPVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368405
Record name 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750611-31-5
Record name 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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